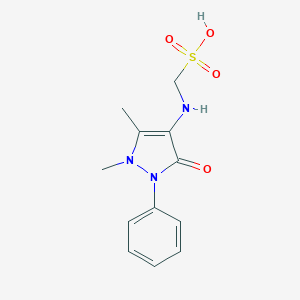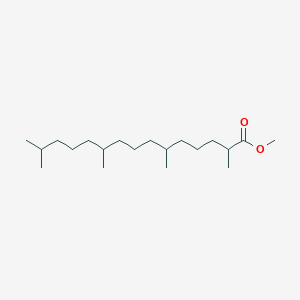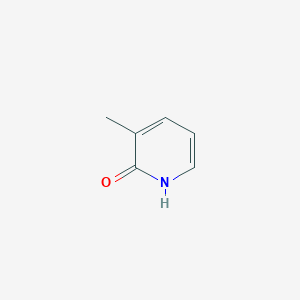
Nalco L-699
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalco L-699 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of cationic polymer that is commonly used as a flocculant and coagulant in wastewater treatment processes. However, recent research has shown that Nalco L-699 has a range of other potential applications in fields such as biotechnology, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of Nalco L-699 is based on its ability to form complexes with biomolecules through the formation of electrostatic interactions. The cationic nature of the polymer allows it to interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can be further enhanced through the addition of salt or changes in pH.
Efectos Bioquímicos Y Fisiológicos
Nalco L-699 has been shown to have a range of biochemical and physiological effects on biomolecules. For example, it has been shown to induce conformational changes in proteins, alter the activity of enzymes, and promote the formation of stable complexes between biomolecules. These effects can be used to manipulate and study biomolecules in a range of research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Nalco L-699 for lab experiments is its high specificity and selectivity for biomolecules. This allows for precise separation and purification of target molecules, which is essential for many research applications. Additionally, Nalco L-699 is relatively easy to use and can be applied to a range of different biomolecules.
However, there are also limitations to the use of Nalco L-699 in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. Additionally, the formation of stable complexes between biomolecules can be difficult to control, which can lead to unwanted interactions and results.
Direcciones Futuras
There are many potential future directions for research on Nalco L-699. One promising area of research is the development of new synthesis methods that can produce polymers with specific properties and characteristics. Additionally, there is potential for the use of Nalco L-699 in new applications, such as the development of new drug delivery systems or the study of protein-protein interactions.
Conclusion
In conclusion, Nalco L-699 is a highly promising chemical compound that has a range of potential applications in scientific research. Through further research and development, it may be possible to unlock new uses and applications for this versatile polymer.
Aplicaciones Científicas De Investigación
Nalco L-699 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biomolecular separation and purification. Nalco L-699 has been shown to be highly effective at separating and purifying a range of biomolecules, including proteins, nucleic acids, and carbohydrates.
Propiedades
Número CAS |
139-90-2 |
|---|---|
Nombre del producto |
Nalco L-699 |
Fórmula molecular |
C13H30N2O4 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |
Clave InChI |
VUTCGUXQNADIRX-UHFFFAOYSA-N |
SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
SMILES canónico |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
Otros números CAS |
139-90-2 845526-22-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

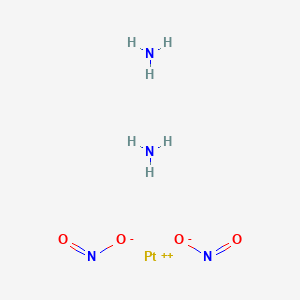
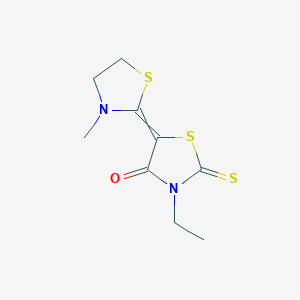
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
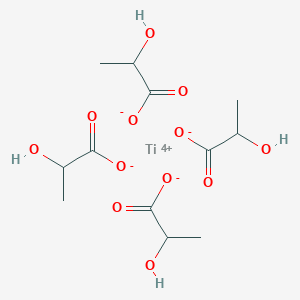
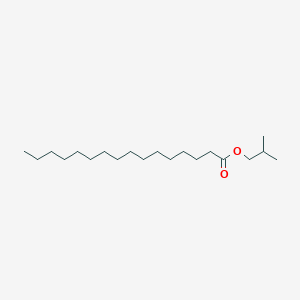
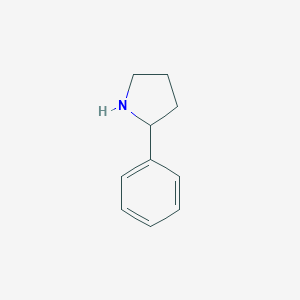
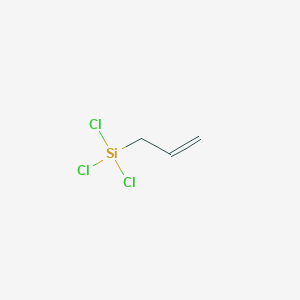
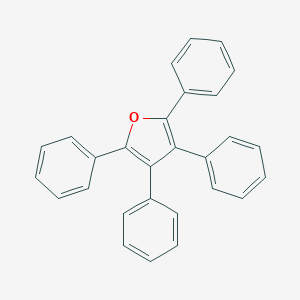
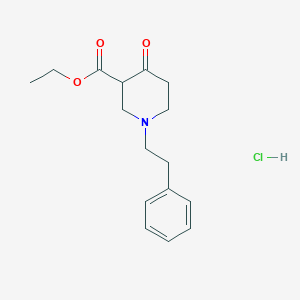
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
